molecular formula C11H24N4O2 B14466114 2-(dimethylamino)-N-[3-[[2-(dimethylamino)acetyl]amino]propyl]acetamide CAS No. 69426-02-4

2-(dimethylamino)-N-[3-[[2-(dimethylamino)acetyl]amino]propyl]acetamide

Cat. No.: B14466114
CAS No.: 69426-02-4
M. Wt: 244.33 g/mol
InChI Key: MVUZOIYDHHRPKZ-UHFFFAOYSA-N
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Description

2-(dimethylamino)-N-[3-[[2-(dimethylamino)acetyl]amino]propyl]acetamide is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes multiple dimethylamino groups and acetamide functionalities. Its versatility and reactivity make it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)-N-[3-[[2-(dimethylamino)acetyl]amino]propyl]acetamide typically involves multi-step organic reactions. One common method includes the reaction of dimethylamine with acetic anhydride to form N,N-dimethylacetamide. This intermediate is then reacted with 3-aminopropylamine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)-N-[3-[[2-(dimethylamino)acetyl]amino]propyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the dimethylamino groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various amine derivatives, oxides, and substituted acetamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(dimethylamino)-N-[3-[[2-(dimethylamino)acetyl]amino]propyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-N-[3-[[2-(dimethylamino)acetyl]amino]propyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s dimethylamino groups can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. These interactions can modulate biochemical pathways and cellular functions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylacetamide: A simpler analog with similar functional groups but lacking the additional aminopropyl chain.

    N,N-Dimethylformamide: Another related compound with a formamide group instead of the acetamide group.

    N,N-Dimethylpropylamine: Contains a similar aminopropyl chain but lacks the acetamide functionality.

Uniqueness

2-(dimethylamino)-N-[3-[[2-(dimethylamino)acetyl]amino]propyl]acetamide is unique due to its combination of multiple dimethylamino groups and the presence of both acetamide and aminopropyl functionalities. This structural complexity provides it with distinct reactivity and a broad range of applications compared to its simpler analogs.

Properties

CAS No.

69426-02-4

Molecular Formula

C11H24N4O2

Molecular Weight

244.33 g/mol

IUPAC Name

2-(dimethylamino)-N-[3-[[2-(dimethylamino)acetyl]amino]propyl]acetamide

InChI

InChI=1S/C11H24N4O2/c1-14(2)8-10(16)12-6-5-7-13-11(17)9-15(3)4/h5-9H2,1-4H3,(H,12,16)(H,13,17)

InChI Key

MVUZOIYDHHRPKZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(=O)NCCCNC(=O)CN(C)C

Origin of Product

United States

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